molecular formula C6H4ClN3 B113337 3-Amino-6-chloropyridine-2-carbonitrile CAS No. 95095-84-4

3-Amino-6-chloropyridine-2-carbonitrile

Cat. No. B113337
Key on ui cas rn: 95095-84-4
M. Wt: 153.57 g/mol
InChI Key: GGQNLFCQZACXET-UHFFFAOYSA-N
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Patent
US06369056B1

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine(4.8 g, 26.15 mmol) in MeOH (60 mL) and concentrated HCl (25 mL) was slowly added iron powder (5.12 g, 91.53 mmol). After the completion of addition, the mixture was refluxed for 45 minutes and poured into 700 mL of H2O. Filtration of the resulting slurry gave a dull yellow solid. The filtrate was made basic with concentrated NH4OH, the resulting slurry was filtered and both the solid and the filtrates were extracted with ether. The combined extracts were dried (MgSO4) and evaporated to give the title compound as a creamy solid (2.8 g, 58%): mp 162-165° C. which was used in next step without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.12 g
Type
catalyst
Reaction Step Six
Yield
58%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.O.[NH4+:13].[OH-].[CH3:15]O>Cl.[Fe]>[NH2:8][C:7]1[C:2]([C:15]#[N:13])=[N:3][C:4]([Cl:11])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
5.12 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
Filtration of the resulting slurry
CUSTOM
Type
CUSTOM
Details
gave a dull yellow solid
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
EXTRACTION
Type
EXTRACTION
Details
both the solid and the filtrates were extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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